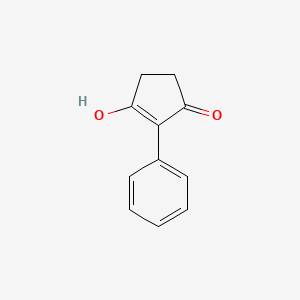

3-Hydroxy-2-phenylcyclopent-2-enone

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-hydroxy-2-phenylcyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h1-5,12H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNOZOOLCMJCQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(=C1O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560687 | |

| Record name | 3-Hydroxy-2-phenylcyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5864-79-9 | |

| Record name | 3-Hydroxy-2-phenylcyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of Substituted Cyclopentenones in Organic Synthesis

Substituted cyclopentenones are pivotal building blocks in the synthesis of complex organic molecules. rsc.orgthieme-connect.com Their importance stems from their prevalence in numerous natural products with significant biological activities, including prostaglandins (B1171923), and various antitumor and antibiotic compounds. nih.govwikipedia.org The cyclopentenone framework serves as a versatile scaffold that can be further elaborated through a variety of chemical transformations.

The reactivity of the cyclopentenone ring is characterized by the conjugated system formed by the double bond and the carbonyl group. This arrangement allows for several key reaction types:

Nucleophilic Conjugate Addition: The β-carbon of the enone system is electrophilic and susceptible to attack by nucleophiles in a Michael-type addition. This reaction is fundamental for introducing substituents at the 3-position of the cyclopentenone ring.

Diels-Alder Reaction: The double bond of the cyclopentenone can act as a dienophile in [4+2] cycloaddition reactions, providing a powerful method for the construction of complex polycyclic systems. wikipedia.org

Reactions at the Carbonyl Group: The ketone functionality can undergo standard carbonyl chemistry, such as reduction, addition of organometallic reagents, and enolate formation.

α-Functionalization: The α-carbon to the ketone can be functionalized via its enolate, allowing for the introduction of various substituents.

The substituents on the cyclopentenone ring play a crucial role in modulating its reactivity and providing handles for further synthetic transformations. For instance, a hydroxyl group, as in the title compound, can be used as a directing group or can be converted into other functional groups. A phenyl group can influence the electronic properties of the ring and serve as a site for further modification. The ability to synthesize a diverse range of substituted cyclopentenones is therefore of high value to synthetic chemists. thieme-connect.com

Historical Trajectories in the Development of Cyclopentenone Ring Systems

Classical Cyclization Approaches in Cyclopentenone Synthesis

Traditional methods for forming the cyclopentenone ring often rely on the cyclization of acyclic precursors. These strategies, while foundational, continue to be relevant in modern synthesis.

Stobbe Condensation and Subsequent Cyclization Strategies

The Stobbe condensation is a powerful carbon-carbon bond-forming reaction that involves the condensation of a dialkyl succinate (B1194679) with a ketone or aldehyde in the presence of a strong base. researchgate.net This reaction produces an alkylidenesuccinic acid or its corresponding ester, which can then be subjected to cyclization to form a cyclopentenone ring. The choice of base, such as sodium ethoxide, potassium t-butoxide, or sodium hydride, can significantly influence the reaction's outcome and yield. researchgate.net While the Stobbe condensation itself does not directly yield 3-hydroxy-2-phenylcyclopent-2-enone, the resulting products serve as versatile intermediates that can be further elaborated to the desired cyclopentenone structure through subsequent reactions. The reaction is known to be sensitive to steric hindrance. researchgate.net

Intramolecular Aldol-Type Additions in Enone Formation

Intramolecular aldol (B89426) reactions are a cornerstone of cyclic compound synthesis, including cyclopentenones. pressbooks.publibretexts.org In this approach, a dicarbonyl compound, when treated with a base, undergoes an internal aldol condensation to form a cyclic product. pressbooks.pub For the synthesis of cyclopentenones, 1,4-dicarbonyl compounds are ideal precursors. libretexts.orgjove.com The mechanism involves the formation of an enolate from one carbonyl group, which then acts as a nucleophile, attacking the other carbonyl group within the same molecule. libretexts.org The resulting aldol addition product readily dehydrates to yield the more stable α,β-unsaturated ketone, the cyclopentenone. jove.com The regioselectivity of the cyclization is generally high, favoring the formation of five- and six-membered rings over more strained three- or four-membered rings. chemtube3d.com The choice of base can influence the stereochemistry of the resulting cyclopentenone. acs.org

Table 1: Comparison of Intramolecular Aldol Reaction Precursors

| Dicarbonyl Precursor | Resulting Ring Size | Stability of Product |

|---|---|---|

| 1,4-Diketone (e.g., 2,5-Hexanedione) | Five-membered (Cyclopentenone) | Relatively strain-free and stable pressbooks.pub |

| 1,5-Diketone (e.g., 2,6-Heptanedione) | Six-membered (Cyclohexenone) | Stable pressbooks.pub |

| 1,3-Diketone (e.g., 2,4-Pentanedione) | No aldol condensation product | Forms a stable enolate ion libretexts.org |

Rearrangement-Based Syntheses of Hydroxycyclopentenones

Rearrangement reactions offer elegant and often highly stereoselective pathways to complex molecular architectures, including hydroxycyclopentenones.

The Piancatelli Rearrangement for Hydroxycyclopentenone Scaffolds

First reported by Giovanni Piancatelli and his colleagues in 1976, the Piancatelli rearrangement is an acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. wikipedia.org This reaction has become a valuable tool in the synthesis of natural products due to its ability to generate highly functionalized cyclopentenone cores. wikipedia.orgthieme-connect.com The versatility of this rearrangement has been demonstrated in the synthesis of prostaglandins and their analogs. wikipedia.org

The mechanism of the Piancatelli rearrangement is believed to proceed through a 4π-electrocyclization, similar to the Nazarov cyclization. wikipedia.org The reaction is initiated by the acid-catalyzed dehydration of the 2-furylcarbinol, which generates a highly reactive furanoxonium ion. thieme-connect.comrsc.org This intermediate undergoes a nucleophilic attack by water, leading to the opening of the furan (B31954) ring and the formation of a pentadienyl cation. rsc.org Subsequent conrotatory 4π-electrocyclization of this cation affords the trans-substituted 4-hydroxycyclopentenone with high diastereoselectivity. rsc.org The reaction conditions can be tuned based on the reactivity of the substrate, with more reactive carbinols requiring milder conditions to prevent side reactions. wikipedia.org Lewis acids have also been employed to drive the reaction to completion. wikipedia.org

The scope of the Piancatelli rearrangement has been expanded to include nitrogen-based nucleophiles in what is known as the aza-Piancatelli rearrangement. thieme-connect.com This variation provides access to valuable 4-aminocyclopentenone building blocks. beilstein-journals.org The reaction can be catalyzed by various Lewis acids, such as dysprosium(III) triflate, and has been shown to be effective with a range of anilines and furylcarbinol derivatives. beilstein-journals.orgnih.gov The development of an enantioselective aza-Piancatelli rearrangement using chiral Brønsted acids represents a significant advancement, allowing for the control of absolute stereochemistry. beilstein-journals.orgnih.gov The substrate scope has been further broadened to include various substituted anilines and furylcarbinols, as well as hydroxylamines. beilstein-journals.orgrsc.org However, the substitution pattern on the furan ring can influence reactivity, with some disubstituted furans being unreactive. acs.org Recent developments have also led to three-component Piancatelli-type rearrangements, further expanding the synthetic utility of this powerful reaction. acs.org

Table 2: Catalysts and Conditions in Aza-Piancatelli Rearrangements

| Catalyst | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| Dy(OTf)3 | Acetonitrile, 80 °C | Effective for a range of anilines and furylcarbinols | nih.gov |

| Chiral Phosphoric Acid | Toluene/Dichloromethane | Enantioselective synthesis of aminocyclopentenones | beilstein-journals.org |

| Phosphomolybdic Acid (PMA) | Acetonitrile, reflux | High yields and short reaction times | nih.gov |

| Ca(NTf2)2 | - | Enables aza-Piancatelli cyclization/Michael addition sequence | thieme-connect.com |

Stereoselective Outcomes in Piancatelli Rearrangements

The Piancatelli rearrangement is a notable acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenones. nih.govwikipedia.orgrsc.org The reaction proceeds through a proposed 4π-electrocyclization, similar to the Nazarov cyclization. wikipedia.org A key feature of this rearrangement is its high degree of stereochemical control, typically yielding the trans isomer exclusively. nih.gov This stereoselectivity is attributed to the formation of a carbocation intermediate, which then undergoes a conrotatory 4π electron system electrocyclic ring closure. wikipedia.org

The reaction conditions can influence the stereochemical outcome. For instance, more reactive substrates, such as 5-methyl-2-furylcarbinols, necessitate milder conditions to prevent the formation of side products. nih.govwikipedia.org The use of Lewis acids can facilitate the reaction, though alkyl groups on the hydroxy-bearing carbon can lead to longer reaction times and reduced yields. wikipedia.org

An enantioselective version of the oxa-Piancatelli rearrangement has been developed using a chiral BINOL-derived phosphoric acid as a catalyst. This method allows for the synthesis of densely substituted γ-hydroxy cyclopentenones from a variety of furylcarbinols with high yields and excellent diastereo- and enantioselectivities (up to 99:1 er). rsc.org

Table 1: Selected Examples of Stereoselective Piancatelli Rearrangements

| Catalyst | Substrate | Product | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Reference |

| Chiral Phosphoric Acid | 2-Furylcarbinol | γ-Hydroxy cyclopentenone | High | up to 99:1 | rsc.org |

Nazarov Cyclization Strategies for Chiral Cyclopentenones

The Nazarov cyclization is a powerful method for synthesizing cyclopentenones through the electrocyclic closure of a pentadienyl cation, typically generated from a divinyl ketone. wikipedia.orgnumberanalytics.com The development of asymmetric variants of this reaction has been a major focus, enabling the synthesis of chiral cyclopentenones. numberanalytics.comresearchgate.net

Chiral Brønsted acids have emerged as effective catalysts for enantioselective Nazarov cyclizations. nih.govthieme-connect.com For example, N-triflyl phosphoramide, a chiral Brønsted acid, has been used to catalyze the asymmetric Nazarov cyclization of various alkyl- and aryl-substituted dienones. thieme-connect.com This approach can provide cyclopentenones with moderate to good diastereoselectivities and high enantioselectivities. thieme-connect.com The reaction is believed to proceed through the formation of an ion pair between the protonated dienone (a pentadienyl cation) and the conjugate base of the chiral Brønsted acid. nih.gov The stereochemistry of the product is determined by the direction of the conrotatory cyclization and the final proton transfer step. nih.gov

More recently, a novel class of highly acidic and confined Brønsted acids, imidodiphosphorimidates (IDPis), has been successfully applied to the catalytic asymmetric Nazarov cyclization of simple acyclic, aliphatic-substituted divinyl ketones. acs.org These catalysts promote the cyclization to afford monocyclic cyclopentenones in good yields with excellent enantio-, regio-, and diastereoselectivities. acs.org

Table 2: Brønsted Acid-Catalyzed Asymmetric Nazarov Cyclization of Dienones

| Catalyst | Substrate | Diastereoselectivity (cis:trans) | Enantiomeric Excess (ee) | Reference |

| (R)-BINOL-derived N-triflylphosphoramide | Dienone | 6:1 | 87% (cis), 95% (trans) | nih.gov |

| Imidodiphosphorimidate (IDPi) | Acyclic divinyl ketone | High | Excellent | acs.org |

An alternative strategy for asymmetric Nazarov cyclizations involves the use of chiral amines to form enamine and iminium ion intermediates. nih.govnih.gov In this approach, a chiral non-racemic 1,2-diamine can react with an α-ketoenone to generate an enamine-iminium ion, which then undergoes the Nazarov cyclization. nih.govnih.gov This method has been shown to produce cyclopentenones with high enantiomeric ratios. nih.govnih.gov

The proposed mechanism involves the formation of an enamine from the more reactive carbonyl group of the α-ketoenone, followed by the reaction of the free amino group with the enone carbonyl to form the crucial enamine-iminium ion intermediate. nih.gov This intermediate is well-suited for the Nazarov reaction as the enamine polarization favors cyclization. nih.gov While this method has demonstrated excellent enantioselectivities, it can be stoichiometric rather than catalytic in its current stage of development. nih.govnih.gov

Epoxide Ring-Opening and Subsequent Rearrangement Pathways to Cyclopentenones

The ring-opening of epoxides is a versatile transformation in organic synthesis. libretexts.orgmasterorganicchemistry.comchemistrysteps.com Under acidic conditions, epoxides can be opened by nucleophiles. masterorganicchemistry.comopenstax.org The regioselectivity of this ring-opening depends on the substitution pattern of the epoxide. For primary and secondary carbons, the nucleophile attacks the less substituted carbon in an S_N2-like manner. openstax.org However, if a tertiary carbon is present, the attack occurs at the more substituted carbon, resembling an S_N1 pathway. openstax.org

Base-catalyzed ring-opening of epoxides also proceeds via an S_N2 mechanism, with the nucleophile attacking the less hindered carbon. openstax.org The inherent strain of the three-membered epoxide ring facilitates these reactions, which would not occur under similar conditions with larger cyclic ethers. libretexts.org

While not a direct route to this compound, the principles of epoxide ring-opening are fundamental in creating stereocenters that could be precursors to such cyclopentenone structures through subsequent rearrangement and functional group manipulations. The regioselective and stereospecific nature of epoxide opening allows for the controlled introduction of hydroxyl and other functional groups, which can then be elaborated into the desired cyclopentenone framework. For instance, the synthesis of aminocyclopentanols, which can serve as building blocks for more complex molecules, has been achieved through the epoxide ring-opening of aminocyclopentene oxides. arkat-usa.org

Catalytic Cycloaddition Strategies for Complex Cyclopentenone Architectures

Metal-catalyzed [3+2] cycloadditions have emerged as powerful methods for the construction of five-membered rings, including complex cyclopentenone architectures. nih.govsemanticscholar.orgmorressier.com Nickel and cobalt catalysts have been particularly effective in promoting these transformations.

Nickel-catalyzed reductive cycloadditions of enoates or enals with alkynes provide a direct route to cyclopentenones or cyclopentenols, respectively. acs.org These reactions likely proceed through the formation of a metallacyclic intermediate followed by protonation. acs.org A three-component cycloaddition of enoates, alkynes, and aldehydes catalyzed by nickel has also been developed, allowing for the rapid assembly of structurally complex cyclopentenones from simple starting materials. nih.gov

Cobalt catalysts have also been employed in [3+2] cycloaddition reactions. For example, cobalt can catalyze the cycloaddition of alkyne-tethered cyclopropenes to furnish bicyclic systems containing highly substituted cyclopentadienyl (B1206354) moieties. csic.es Furthermore, cobalt-catalyzed reductive [3+2] cycloaddition of alkynes with cyclic enones offers a pathway to bicyclic tertiary alcohols.

Table 3: Examples of Metal-Catalyzed [3+2] Cycloadditions for Cyclopentenone Synthesis

| Catalyst | Reactants | Product Type | Reference |

| Nickel | Enoate, Alkyne, Aldehyde | Highly functionalized cyclopentenone | nih.gov |

| Nickel | Cyclopropanone, Alkyne | 2,3-disubstituted cyclopentenone | semanticscholar.org |

| Cobalt | Alkyne-tethered cyclopropene | Bicyclic cyclopentadienyl system | csic.es |

Formal [4+1] Cycloadditions via Photogenerated Siloxycarbenes

A metal-free approach to synthesizing functionalized cyclopentenes involves the formal [4+1] cycloaddition of photogenerated siloxycarbenes with electrophilic dienes. acs.orgnih.govacs.org Siloxycarbenes, which are nucleophilic carbenes generated from acylsilanes upon UV-visible irradiation, react with dienes in what is described as the first formal cycloaddition of this type. acs.orgnih.gov The reaction proceeds through a transient donor-acceptor cyclopropane (B1198618) that rearranges to a stable, highly functionalized cyclopentene (B43876) isomer. acs.orgnih.govacs.org Computational studies support a cyclopropanation-vinyl cyclopropane rearrangement sequence. acs.orgacs.org This method circumvents the electronic mismatch often encountered with nucleophilic carbenes by tuning the electronic nature of the diene. acs.orgnih.gov

Vinyl Cation Mediated Cyclization Reactions to Form Cyclopentenone Rings

An alternative strategy for the formation of cyclopentenone rings involves the use of vinyl cation intermediates. nih.govnih.gov These reactive species can be generated from simple precursors and undergo cyclization through various pathways. nih.govnih.gov

Intramolecular C-H Insertion Pathways

Lewis acid-catalyzed reactions of β-hydroxy-α-diazo ketones can generate vinyl cations that lead to the formation of monocyclic and fused bicyclic cyclopentenone products. nih.govnih.govrsc.org The reaction is initiated by the treatment of the β-hydroxy-α-diazo ketone with a Lewis acid, which triggers a sequence involving a 1,2-shift and a subsequent C-H insertion at a non-activated gamma C-H bond. nih.govnih.gov This method provides an alternative to transition metal-catalyzed C-H insertion reactions and can produce compounds that are not accessible through those routes. nih.govnih.gov This remote C-H activation process has been shown to provide good yields of bicyclic cyclopentenones containing seven- and eight-membered rings, as well as monocyclic prostaglandin (B15479496) analogs. nih.govrsc.orgsemanticscholar.org The reaction appears to be quite general, yielding good to excellent amounts of ring-fused 5,6-, 5,7-, and 5,8-bicyclic systems, as well as 2,3-disubstituted monocyclic products. nih.govsemanticscholar.org

Table 2: Lewis Acid-Catalyzed C-H Insertion for Cyclopentenone Synthesis This table outlines the outcomes of the vinyl cation mediated cyclization.

| Starting Material | Catalyst | Key Intermediate | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| β-hydroxy-α-diazo ketones | Lewis Acid (e.g., BCF) | Vinyl cation | Monocyclic and fused bicyclic cyclopentenones | Good to excellent | nih.govnih.govsemanticscholar.org |

List of Compounds

this compound

Enoates

Alkynes

Aldehydes

Siloxycarbenes

Acyl Silanes

β-Hydroxy-α-diazo ketones

Vinyl cations

Cyclopentenols

Enals

1-sulfonylcyclopropanols

Cyclopropanone

Propargylamines

Cyclobutanones

Reaction Mechanisms and Mechanistic Elucidation in 3 Hydroxy 2 Phenylcyclopent 2 Enone Synthesis

Detailed Mechanistic Pathways of the Piancatelli Rearrangement

The Piancatelli rearrangement is a significant acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenone derivatives, first reported in 1976. organic-chemistry.org The reaction is proposed to proceed via a 4-π electrocyclization, analogous to the Nazarov cyclization. organic-chemistry.orgwikipedia.org The initial 2-furylcarbinols can be synthesized from furfural, a derivative of biomass. organic-chemistry.org

The most widely accepted mechanism for the Piancatelli rearrangement begins with a protonation-dehydration sequence of the 2-furylcarbinol, which generates a carbocation. organic-chemistry.orgnih.gov This is followed by the nucleophilic attack of a water molecule, leading to an intermediate that undergoes ring opening. nih.gov The resulting 1,4-dihydroxypentadienyl cation then adopts a conformation where the two hydroxy groups are in an anti-position. organic-chemistry.org This intermediate subsequently undergoes a 4π-conrotatory cyclization to yield the trans-4-hydroxy-5-substituted-cyclopent-2-enone. organic-chemistry.orgnih.gov The exclusive formation of the trans isomer, as observed through 1H NMR spectroscopy, provides strong support for this electrocyclic mechanism. organic-chemistry.org Theoretical calculations have further supported the pericyclic nature of this rearrangement, attributing the high trans stereoselectivity to a preferred "out,out-geometry" of the cationic intermediate, which is less sterically congested. organic-chemistry.orgwikipedia.org

| Step | Description | Key Intermediate |

| 1 | Protonation of the carbinol's hydroxyl group followed by dehydration. | Carbocation |

| 2 | Nucleophilic attack by water and subsequent furan (B31954) ring opening. | 1,4-dihydroxypentadienyl cation |

| 3 | 4π-conrotatory electrocyclization. | Cyclopentenone precursor |

| 4 | Deprotonation. | trans-4-hydroxy-5-substituted-cyclopent-2-enone |

This table outlines the key steps in the proposed carbocationic pathway of the Piancatelli rearrangement.

An alternative mechanism involving zwitterionic intermediates has been proposed to explain the formation of cis isomers alongside the predominant trans products, particularly when the reaction is performed in boiling water without an acid catalyst. organic-chemistry.orgwikipedia.org This pathway, described by D'Auria, suggests that for substrates with small alkyl groups, a zwitterionic intermediate can form, leading to a mixture of stereoisomers. organic-chemistry.orgwikipedia.org This mechanism deviates from the purely electrocyclic model and provides a rationale for reaction outcomes under specific, non-acidic conditions. organic-chemistry.orgorganic-chemistry.org

A third mechanistic proposal involves an aldol-type intramolecular addition, which was suggested by Yin and coworkers while studying the rearrangement of 2-furylcarbinols that have a hydroxyalkyl chain at the 5-position of the furan ring. organic-chemistry.orgwikipedia.org In this pathway, a spiroketal enol ether intermediate is generated in the presence of a Brønsted or Lewis acid. organic-chemistry.org Following the addition of water and a prototropic shift, a keto-enol intermediate is formed, which then undergoes an intramolecular aldol (B89426) reaction to produce the 4-hydroxy-5-substituted-cyclopent-2-enone. organic-chemistry.org This mechanism is particularly relevant for the conversion of specific substrates into more complex oxabicyclic cyclopentenones. organic-chemistry.orgwikipedia.org

| Proposed Mechanism | Key Feature | Proposing Researcher(s) | Applicable Conditions/Substrates |

| Carbocationic | 4π-conrotatory electrocyclization via a pentadienylic cation. | Piancatelli | Standard acid-catalyzed conditions, explains high trans selectivity. organic-chemistry.orgorganic-chemistry.org |

| Zwitterionic | Involves zwitterionic intermediates. | D'Auria | Boiling water without acid catalysis, explains formation of cis isomers. organic-chemistry.orgwikipedia.org |

| Aldol-Type | Intramolecular aldol addition of a keto-enol intermediate. | Yin et al. | 2-furylcarbinols with a 5-hydroxyalkyl side chain. organic-chemistry.orgwikipedia.org |

This interactive table compares the three proposed mechanistic pathways for the Piancatelli rearrangement.

Mechanism of Catalytic Cycloadditions to Cyclopentenones

Catalytic cycloadditions represent a powerful strategy for the synthesis of substituted cyclopentenones, often employing transition metals like rhodium, nickel, or cobalt to facilitate the formation of the five-membered ring. organic-chemistry.orgorganic-chemistry.orgnih.gov These reactions typically proceed through organometallic intermediates and offer access to a wide range of complex molecular architectures.

While the specific terminology of "Ketene-First" versus "Aldol-First" pathways is not broadly established in the surveyed literature for a single, directly competing reaction, the underlying concepts can be seen in different catalytic approaches to cyclopentenone synthesis.

An "Aldol-First" concept is evident in reactions where a key step involves an intramolecular aldol condensation. For example, a Nickel-catalyzed carbonylation of cyclopropanols with benzyl bromides generates 1,4-diketones, which subsequently undergo an intramolecular Aldol condensation to form the cyclopentenone ring. organic-chemistry.org In this type of pathway, the core carbon skeleton is assembled first, followed by the cyclization via a classic carbonyl chemistry reaction.

Conversely, a "Ketene-First" idea can be conceptually linked to reactions involving ketene-like intermediates or cycloadditions with components that resemble ketenes. Ketenes themselves are known to participate in [2+2] cycloadditions to form cyclobutanones. wikipedia.org While not a direct route to cyclopentenones, related transition-metal-catalyzed carbonylations, such as the rhodium-catalyzed [5+2+1] cycloaddition of ene-vinylcyclopropanes and carbon monoxide, involve the insertion of CO into a metallacyclic intermediate. pku.edu.cnnih.gov This carbonylation step forms a new carbonyl group that is integral to the cyclization, akin to how a ketene brings a carbonyl functional group into a cycloaddition.

Metallacycles are crucial intermediates in many transition-metal-catalyzed cycloadditions that form cyclopentenones and other carbocycles. wikipedia.org These cyclic organometallic species, where the metal is part of the ring, are formed by the coordination and coupling of unsaturated substrates like alkynes, alkenes, or vinylcyclopropanes at the metal center. wikipedia.orgnih.gov

For instance, in rhodium-catalyzed [3+2] cycloadditions of cyclopropenones and alkynes, a rhodacyclopentadiene intermediate is proposed, which then leads to the cyclopentadienone product. organic-chemistry.org Similarly, nickel-catalyzed cycloadditions of enals and alkynes are thought to proceed through the formation of a nickelacycle intermediate, which is then protonated to yield the cyclopentenone product. organic-chemistry.org Cobalt-catalyzed [2+2] cycloadditions of vinylidenes and alkynes generate cobaltacyclobutene intermediates, which can be transformed into various products. acs.org

In the rhodium-catalyzed [5+2+1] cycloaddition, an eight-membered rhodacycle is formed from the cleavage of a vinylcyclopropane and insertion of an alkene. nih.gov This metallacycle then undergoes CO insertion to form a nine-membered rhodacycle, which subsequently undergoes reductive elimination to furnish the final cyclooctenone product. nih.gov This detailed pathway highlights the central role of metallacycles in controlling the reaction course and the structure of the final product.

Mechanistic Aspects of Vinyl Cation Cyclizations

Vinyl cations are highly reactive intermediates that can be harnessed to construct complex molecular architectures. uvm.edu Their generation from precursors like β-hydroxy-α-diazo carbonyl compounds, facilitated by Lewis acids, opens avenues for subsequent intramolecular reactions to form cyclic systems such as cyclopentenones. uvm.edunsf.gov The general sequence involves the Lewis acid-mediated loss of a hydroxyl group to form a vinyl diazonium species, which then expels nitrogen gas to yield a vinyl cation. nsf.gov

This reactive intermediate can then undergo a series of rearrangements and cyclization reactions. The specific pathway is often dictated by the substitution pattern of the starting material and the reaction conditions.

A key mechanistic feature in the formation of cyclopentenone rings from vinyl cations is the occurrence of a 1,2-methylene shift. uvm.edu This rearrangement transforms the initially formed exocyclic vinyl cation into a more stable endocyclic vinyl cation. nsf.gov This step is often energetically favorable as it relieves the destabilizing effect of an adjacent electron-withdrawing carbonyl group on the initial vinyl cation. nsf.gov

Following the 1,2-shift, the newly formed vinyl cation can undergo an intramolecular C-H insertion reaction. uvm.edunsf.gov This step involves the activation of a typically inert C-H bond, leading to the formation of the five-membered ring. uvm.edu The concertedness of this C-H insertion has been a subject of investigation, with evidence suggesting that it may proceed through a continuum between a fully concerted mechanism and a rapid rebound mechanism involving a transient carbocationic intermediate. nih.gov

The migratory aptitude of different groups in the 1,2-shift step has been studied to understand the regioselectivity of the reaction. In general, groups that can better stabilize a positive charge are more likely to migrate. nsf.gov However, computational studies, such as Density Functional Theory (DFT) calculations, have revealed a more complex picture where the selectivity is influenced by the formation of specific vinyl cation conformers and electrostatic interactions between the vinyl cation and the nearby carbonyl oxygen. nsf.gov

| Mechanistic Step | Description | Key Intermediates |

| Vinyl Cation Formation | Lewis acid-mediated loss of a hydroxyl group and subsequent elimination of nitrogen from a β-hydroxy-α-diazo carbonyl precursor. | Vinyl diazonium, Exocyclic vinyl cation |

| 1,2-Methylene Shift | Rearrangement of the exocyclic vinyl cation to a more stable endocyclic vinyl cation. | Endocyclic vinyl cation |

| C-H Activation/Insertion | Intramolecular insertion of the vinyl cation into a C-H bond to form the cyclopentenone ring. | Transition state leading to ring closure |

Isomerization Pathways of Hydroxycyclopentenones

The synthesis of substituted 4-hydroxycyclopent-2-enones can sometimes be complicated by isomerization reactions. For instance, the acid-mediated transformation of certain furan derivatives can lead to the formation of 4-hydroxycyclopentenones. researchgate.net This process is initiated by the dehydration of an α-furylcarbinol to generate a reactive furanoxonium intermediate. Subsequent reaction with water and ring-opening of the furan moiety leads to a pentadienyl cation, which can then cyclize. researchgate.net

Theoretical studies on the potential energy surfaces of related small cyclic systems, such as C3H2O isomers, have provided insights into the various possible isomerization pathways. These studies reveal a complex network of equilibrium structures and transition states, with some isomerizations being thermodynamically and kinetically favorable under ambient conditions. For example, ring-opening, rearrangement, and hydrogen migration can occur with low activation barriers, leading to the interconversion of different isomers. nih.gov While not directly studying 3-hydroxy-2-phenylcyclopent-2-enone, these fundamental investigations highlight the potential for various isomerization routes in substituted cyclopentenone systems.

Derivatization and Advanced Chemical Transformations of 3 Hydroxy 2 Phenylcyclopent 2 Enone Systems

Functionalization Reactions of the Cyclopentenone Core

The cyclopentenone core is a versatile scaffold for various functionalization reactions. Cyclopentenones can be synthesized through several methods, including the (2+2+1) ring assembly, such as the Pauson-Khand reaction, which combines an alkene and an alkyne. This approach allows for significant structural diversity.

Key functionalization reactions for 2-cyclopentenones include:

Cycloaddition Reactions: These are common reactions for cyclopentenones, particularly photochemical [2+2] cycloadditions and Diels-Alder reactions. thieme-connect.com

Stereoselective Reactions: It is also possible to perform stereoselective cyclopropanations, aziridinations, and epoxidations on these molecules. thieme-connect.com

The control of the relative configuration of substituted 2-cyclopentenones can be achieved by using precursors with established chiral centers or through methods that create these centers in a diastereoselective manner, such as Nazarov or related cyclizations. thieme-connect.com

Reductions and Hydrogenation Reactions

The reduction of cyclopentenones is a key transformation. Catalytic hydrogenation is a common method for reducing the carbon-carbon double bond in alkenes to a saturated alkane. libretexts.org This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel. libretexts.org

The hydrogenation of an alkene is a thermodynamically favorable, exothermic reaction. libretexts.org The heat released, known as the heat of hydrogenation, provides an indication of the molecule's stability. youtube.com Although favorable, the reaction requires a catalyst to proceed. libretexts.org The mechanism involves the alkene and hydrogen adsorbing onto the surface of the metal catalyst, where the hydrogen atoms are added to the same face of the double bond in a syn addition. libretexts.orgyoutube.com

For substituted cyclopentenones, the stereochemistry of the hydrogenation product can be influenced by the existing substituents on the ring. The catalyst, such as in Wilkinson's catalyst, plays a crucial role in the mechanism, which involves oxidative addition, olefin migratory insertion, and reductive elimination. libretexts.org

Photochemical Transformations of Cyclopentenone Derivatives

Photochemical reactions of cyclopentenone derivatives lead to a variety of interesting and complex molecular structures. These transformations are often initiated by the excitation of the enone to a triplet state. wikipedia.org The lifetime of the triplet state of 3-phenyl-substituted enones is significantly longer than that of unsubstituted cycloenones. rsc.org

[2+2] Cycloaddition Products and Equilibria

One of the most significant photochemical reactions of cyclopentenones is the [2+2] cycloaddition with alkenes to form cyclobutane (B1203170) derivatives. researchgate.net This reaction is synthetically useful for creating four-membered rings, which can then be used to access medium-sized rings through ring expansion or fragmentation. researchgate.net

The mechanism of the [2+2] photocycloaddition of enones with alkenes is a stepwise process that involves a discrete diradical intermediate. wikipedia.org The reaction begins with the photoexcitation of the enone to a singlet excited state, which then undergoes intersystem crossing to the more stable triplet state. wikipedia.orgscripps.edu This triplet enone then forms an exciplex with the alkene, leading to a triplet diradical that closes to form the cyclobutane ring. wikipedia.org

The stereochemistry of the resulting cyclobutane is influenced by the structure of the starting materials. For instance, intermolecular [2+2] photocycloaddition reactions of 2-cyclopentenones with cyclic olefins typically yield cis-anti-cis cycloaddition products. acs.org

Photoinduced Skeletal Rearrangements

In addition to cycloadditions, cyclopentenone derivatives can undergo various photoinduced skeletal rearrangements. One notable example is the di-π-methane rearrangement, which occurs in molecules containing two π-systems separated by a saturated carbon atom. wikipedia.org This photochemical reaction rearranges a 1,4-diene into an ene- or aryl-substituted cyclopropane (B1198618). scribd.com

The di-π-methane rearrangement was first observed in the photolysis of barrelene to semibullvalene. wikipedia.org The success of this rearrangement depends on the multiplicity of the excited state. scribd.com Acyclic dienes often undergo free rotation in the triplet state, which can prevent the rearrangement. However, in cyclic dienes, the ring structure can inhibit this free rotation, allowing the di-π-methane rearrangement to occur. wikipedia.org

Substituted 2-(prop-2-enyl)cyclopent-2-enones have been shown to undergo di-π-methane rearrangement to form vinylcyclopropanes. rsc.org The efficiency of this rearrangement can be influenced by substituents on the di-π-methane system. rsc.org Other photoinduced skeletal rearrangements have also been observed in complex natural product synthesis, demonstrating the utility of these reactions in creating diverse molecular architectures. thieme.depku.edu.cn

Computational Chemistry and Theoretical Investigations of 3 Hydroxy 2 Phenylcyclopent 2 Enone Reactivity

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

There are no specific DFT studies in the public domain that model the reaction mechanisms involving 3-Hydroxy-2-phenylcyclopent-2-enone. Such studies would be invaluable for understanding the intricacies of its chemical transformations at a molecular level.

Elucidation of Energetic Profiles and Transition States

Detailed energetic profiles, which map the energy changes throughout a reaction, and the characterization of transition state structures for reactions involving this compound have not been reported. This information is crucial for predicting reaction kinetics and pathways.

Prediction and Analysis of Stereochemical Outcomes

Computational predictions and analyses of the stereochemical outcomes of reactions involving this compound are not available. Theoretical studies are powerful tools for understanding and predicting the three-dimensional arrangement of atoms in reaction products.

Studies on Intermediate Structures and Stability

There is a lack of research focused on the computational modeling of potential reaction intermediates of this compound and the analysis of their relative stabilities. Identifying and understanding these transient species are fundamental to a complete mechanistic picture.

Spectroscopic and Advanced Analytical Methodologies in Elucidating 3 Hydroxy 2 Phenylcyclopent 2 Enone Structure and Reactivity

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 3-Hydroxy-2-phenylcyclopent-2-enone. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom.

¹H NMR spectroscopy provides data on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, the vinyl proton, and the methylene (B1212753) protons of the cyclopentenone ring. The chemical shifts (δ) of these protons are influenced by the electronic effects of the neighboring carbonyl and hydroxyl groups.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons. researchgate.netnih.govresearchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly crucial for determining the stereochemistry by identifying protons that are close in space, which helps in assigning the relative configuration of substituents on the cyclopentenone ring. nih.govresearchgate.net The analysis of coupling constants between adjacent protons in the ¹H NMR spectrum can also provide valuable insights into the dihedral angles and thus the conformation of the five-membered ring. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | 195-210 |

| Vinylic (C=C-OH) | - | 140-150 |

| Vinylic (C=C-Ph) | - | 130-140 |

| Phenyl (Ar-C) | 7.2-7.6 | 125-135 |

| Methylene (CH₂) | 2.3-2.8 | 30-40 |

| Hydroxyl (OH) | Variable | - |

Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. nist.govmdpi.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C=O stretching vibration of the α,β-unsaturated ketone typically appears as a strong, sharp band around 1680-1700 cm⁻¹. researchgate.net The C=C stretching vibration of the alkene within the ring and the aromatic C=C stretching vibrations of the phenyl group would be observed in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. researchgate.net The presence of these characteristic peaks provides strong evidence for the assigned structure.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3200-3600 (broad) |

| Carbonyl (C=O) | Stretching | 1680-1700 (strong, sharp) |

| Alkene (C=C) | Stretching | 1600-1650 |

| Aromatic (C=C) | Stretching | 1450-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. youtube.com The conjugated system in this compound, which includes the phenyl group, the double bond, and the carbonyl group, gives rise to characteristic UV-Vis absorption bands.

The spectrum would typically show a strong absorption band corresponding to a π → π* transition at a wavelength (λ_max) in the range of 250-300 nm. A weaker n → π* transition, associated with the carbonyl group, may be observed at a longer wavelength, typically above 300 nm. The position and intensity of these absorption maxima are sensitive to the solvent and the specific substitution pattern of the molecule. rsc.org

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected λ_max (nm) |

| π → π | 250-300 |

| n → π | >300 |

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Molecular Formula Determination

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a highly accurate technique used to determine the elemental composition and thus the molecular formula of a compound. elsevierpure.comnih.gov By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision, it is possible to distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₁₁H₁₀O₂), HRESIMS would provide an exact mass measurement that corresponds to this molecular formula, confirming the identity of the compound.

Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Electronic Circular Dichroism (ECD) is a chiroptical technique that is particularly valuable for determining the absolute configuration of chiral molecules. hebmu.edu.cnnih.gov Since this compound can exist as enantiomers, ECD can be used to distinguish between the (R) and (S) forms. The technique measures the differential absorption of left and right circularly polarized light. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, can be compared with theoretically calculated spectra for each enantiomer. mdpi.comnih.gov A good match between the experimental and calculated spectrum allows for the unambiguous assignment of the absolute configuration of the chiral center in the molecule. rsc.orgnih.gov

Applications As Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

Precursors in the Total Synthesis of Natural Products

While comprehensive documentation detailing the use of 3-hydroxy-2-phenylcyclopent-2-enone in the total synthesis of a broad range of natural products is limited, the cyclopent-2-enone framework itself is fundamental to many synthetic routes. Natural products bearing this core structure often exhibit significant biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. dongguk.edu The synthesis of derivatives of 4-(mesitylamino)-5-phenylcyclopent-2-en-1-one has been achieved through methods like the aza-Piancatelli rearrangement, showcasing the utility of substituted phenylcyclopentenones in generating complex molecular structures. orgsyn.org

Intermediates for the Construction of Chiral Scaffolds

The creation of chiral scaffolds is a critical aspect of modern medicinal chemistry, as the three-dimensional arrangement of atoms in a molecule is often directly linked to its biological function. Phenylcyclopentenone derivatives serve as valuable intermediates in the construction of these scaffolds. For instance, the aza-Piancatelli rearrangement of substituted furan-2-yl(phenyl)methanols can produce highly functionalized, chiral 4-aminocyclopent-2-enones. orgsyn.org These structures can then be further elaborated into more complex chiral molecules. The ability to control the stereochemistry of these intermediates is crucial for the synthesis of enantiomerically pure final products.

Building Blocks for Analogs of Biologically Relevant Compounds

The this compound scaffold has been identified as a key component in the synthesis of analogs of various biologically relevant compounds.

Steroid Hormone Analogues: The structural features of cyclopentenone derivatives make them suitable starting materials for the synthesis of steroid hormone analogues. The five-membered ring can be elaborated to form the characteristic D-ring of the steroid nucleus. While specific examples detailing the use of this compound for this purpose are not extensively documented, the general synthetic utility of cyclopentenones in this area is well-established.

PPARγ Agonists: Peroxisome proliferator-activated receptor gamma (PPARγ) is a key regulator of glucose and lipid metabolism, making it an important target for the development of drugs to treat type 2 diabetes. Research has shown that certain cyclopentenone derivatives can act as PPARγ agonists. The electrophilic nature of the enone system allows for interaction with the receptor's binding site. Synthetic small molecules bearing the cyclopent-2-enone moiety have been prepared and screened for their effects on inflammatory response mediators, which are often linked to PPARγ activity. dongguk.edu

In a broader context, derivatives of 2-(substituted-phenyl)-cyclopentane-1,3-dione, which are structurally related to this compound, have been investigated for various biological activities. google.comgoogle.com For instance, certain derivatives have been developed as MCR-1 inhibitors, which could help in overcoming antibiotic resistance. nih.gov

The following table summarizes the key applications of this compound and its derivatives as synthetic intermediates.

| Application Area | Specific Role of the Compound/Derivative | Research Findings |

| Natural Product Synthesis | Precursor to complex cyclopentenone-containing structures | Utilized in aza-Piancatelli rearrangement to form substituted aminocyclopentenones. orgsyn.org |

| Chiral Scaffold Construction | Intermediate for stereocontrolled synthesis | Forms functionalized, chiral 4-aminocyclopent-2-enones. orgsyn.org |

| Biologically Relevant Analogs | Building block for PPARγ agonists and other bioactive molecules | Cyclopent-2-enone moiety acts as a Michael acceptor, interacting with biological targets. dongguk.edu |

常见问题

Basic: How can the synthesis of 3-Hydroxy-2-phenylcyclopent-2-enone be optimized for high yield and purity?

Methodological Answer:

The compound can be synthesized via Claisen condensation between phenylacetic acid derivatives and cyclic ketones under acidic catalysis. Key steps include:

- Using anhydrous conditions with catalysts like p-toluenesulfonic acid (PTSA) to promote cyclization .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the enone structure.

- Monitoring reaction progress with TLC and adjusting stoichiometry to minimize byproducts (e.g., dimerization).

Basic: What spectroscopic methods are most effective for confirming the structure of this compound?

Methodological Answer:

- 1H/13C NMR : Identify characteristic shifts for the enone moiety (δ 5.8–6.2 ppm for α,β-unsaturated protons) and hydroxyl group (broad singlet near δ 3.5–4.5 ppm). Compare with NIST reference data for cyclopentenone derivatives .

- IR Spectroscopy : Confirm carbonyl stretching (~1700 cm⁻¹) and hydroxyl absorption (~3200–3500 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.

Basic: How does pH or temperature affect the stability of this compound?

Methodological Answer:

- Conduct stability studies by incubating the compound in buffered solutions (pH 3–9) at 25°C and 40°C.

- Monitor degradation via HPLC with UV detection (λ = 254 nm).

- Key Finding : Cyclic enones are prone to keto-enol tautomerism under acidic/basic conditions, requiring neutral pH for storage .

Advanced: What strategies enable enantioselective synthesis of this compound?

Methodological Answer:

- Use chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization to induce asymmetry .

- Explore asymmetric catalysis with transition-metal complexes (e.g., Ru-BINAP) for kinetic resolution.

- Validate enantiomeric excess (ee) via chiral HPLC or polarimetry.

Advanced: How can computational chemistry predict the reactivity of this compound?

Methodological Answer:

- Perform DFT calculations (e.g., Gaussian 16, B3LYP/6-311+G(d,p)) to model transition states for reactions like Diels-Alder.

- Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Compare computed NMR shifts with experimental data to validate models.

Advanced: How to resolve contradictions in reported NMR data for this compound?

Methodological Answer:

- Re-examine solvent effects: Deuterated DMSO may shift hydroxyl proton signals vs. CDCl3 .

- Use 2D NMR (COSY, HSQC) to assign overlapping signals.

- Cross-reference with crystallographic data (if available) to confirm spatial arrangement.

Advanced: How to design experiments to assess its biological activity?

Methodological Answer:

- Cytotoxicity Assays : Treat cancer cell lines (e.g., HeLa) and measure viability via MTT assay. Include controls (e.g., DMSO vehicle) .

- Enzyme Inhibition : Screen against kinases or cyclooxygenases using fluorescence-based assays.

- Oxidative Stress Studies : Quantify ROS generation in cell models with fluorescent probes (e.g., DCFH-DA).

Advanced: What factors influence regioselectivity in derivatization reactions?

Methodological Answer:

- Steric Effects : Bulky substituents on the phenyl group may direct electrophiles to the less hindered enone position.

- Electronic Effects : Electron-withdrawing groups enhance electrophilic attack at the β-carbon of the enone.

- Validate hypotheses with Hammett plots or computational electrostatic potential maps.

Advanced: How to handle air-sensitive intermediates during synthesis?

Methodological Answer:

- Use Schlenk line techniques under nitrogen/argon to prevent oxidation.

- Store intermediates in flame-dried glassware with molecular sieves .

- Monitor oxygen-sensitive steps via in situ IR or Raman spectroscopy.

Advanced: How to evaluate ecotoxicity using environmental models?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。